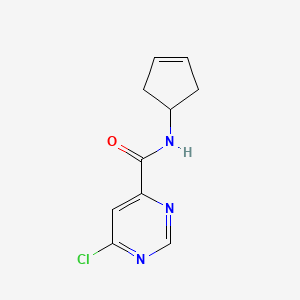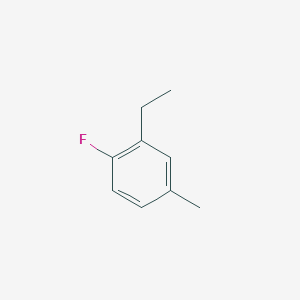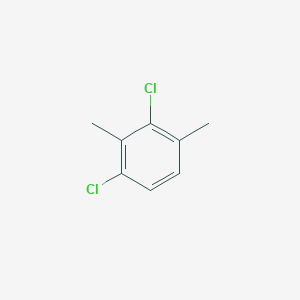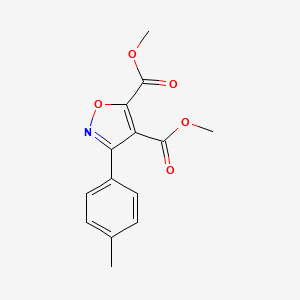
(Butan-2-yl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Butan-2-yl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine is an organic compound with the molecular formula C13H19NO It is a derivative of benzofuran, a bicyclic structure consisting of fused benzene and furan rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine typically involves the reaction of 2,3-dihydro-1-benzofuran-5-carbaldehyde with butan-2-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include solvents like methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(Butan-2-yl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated benzofuran derivatives.
Aplicaciones Científicas De Investigación
(Butan-2-yl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (Butan-2-yl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amine and benzofuran moieties. These interactions can modulate biological pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (Butan-2-yl)(2,3-dihydro-1-benzofuran-4-ylmethyl)amine
- (Butan-2-yl)(2,3-dihydro-1-benzofuran-6-ylmethyl)amine
- (Butan-2-yl)(2,3-dihydro-1-benzofuran-7-ylmethyl)amine
Uniqueness
(Butan-2-yl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine is unique due to its specific substitution pattern on the benzofuran ring, which can influence its chemical reactivity and biological activity. The position of the substituents can affect the compound’s ability to interact with molecular targets, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C13H19NO |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
N-(2,3-dihydro-1-benzofuran-5-ylmethyl)butan-2-amine |
InChI |
InChI=1S/C13H19NO/c1-3-10(2)14-9-11-4-5-13-12(8-11)6-7-15-13/h4-5,8,10,14H,3,6-7,9H2,1-2H3 |
Clave InChI |
LNNDZKVOQDXWSP-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NCC1=CC2=C(C=C1)OCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12096101.png)

![(R)-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine hydrochloride](/img/structure/B12096118.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid](/img/structure/B12096127.png)


![4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12096143.png)

![8-Bromo-2-trifluoromethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B12096161.png)




